molecular formula C9H20OS B6245105 1-methanesulfinyloctane CAS No. 3079-27-4

1-methanesulfinyloctane

Cat. No.: B6245105
CAS No.: 3079-27-4
M. Wt: 176.3
InChI Key:
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Description

1-methanesulfinyloctane is an organic compound with the molecular formula C9H20OS It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methanesulfinyloctane can be synthesized through the oxidation of 1-methanesulfanyloctane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the oxidation process. The reaction conditions are optimized to maximize the yield while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfinyloctane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and catalysts like titanium silicalite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 1-methanesulfonyl-octane.

    Reduction: 1-methanesulfanyloctane.

    Substitution: Various substituted octane derivatives depending on the nucleophile used.

Scientific Research Applications

1-methanesulfinyloctane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methanesulfinyloctane involves its interaction with molecular targets through its sulfinyl group. This functional group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the modulation of oxidative stress and the inhibition of specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfanyloctane: The reduced form of 1-methanesulfinyloctane.

    1-methanesulfonyl-octane: The oxidized form of this compound.

    Octane derivatives: Compounds with similar alkane chains but different functional groups.

Uniqueness

This compound is unique due to its sulfinyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

3079-27-4

Molecular Formula

C9H20OS

Molecular Weight

176.3

Purity

95

Origin of Product

United States

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